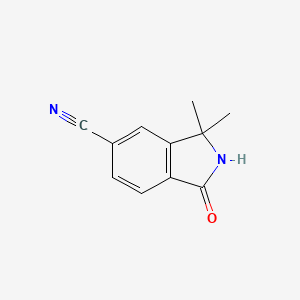

3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

3,3-dimethyl-1-oxo-2H-isoindole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-11(2)9-5-7(6-12)3-4-8(9)10(14)13-11/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODITXVOCXCXIOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)C#N)C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Catalytic Cyclization Approach

The most widely documented laboratory method involves a copper-catalyzed cyclization reaction. A mixture of 3,3-dimethyl-1-oxoisoindoline and a nitrile precursor is reacted in 1,4-dioxane under reflux conditions. The catalytic system employs copper(I) iodide (5 mol%) and potassium phosphate (2 equiv), with (S,S)-1,2-diaminocyclohexane as a chiral ligand to control stereochemistry.

Table 1: Standard Reaction Conditions for Catalytic Cyclization

| Parameter | Specification |

|---|---|

| Catalyst | CuI (5 mol%) |

| Ligand | (S,S)-1,2-Diaminocyclohexane |

| Base | K₃PO₄ (2 equiv) |

| Solvent | 1,4-Dioxane |

| Temperature | Reflux (101°C) |

| Reaction Time | 12–16 hours |

| Typical Yield | 68–72% |

This method achieves moderate yields through a proposed mechanism involving:

- Coordination of the nitrile to the copper center

- Base-assisted deprotonation of the isoindoline precursor

- Cyclization via intramolecular nucleophilic attack

- Ligand-mediated stereochemical control

Nucleophilic Substitution Methods

Alternative routes utilize pre-functionalized isoindoline scaffolds. 5-Bromo-3,3-dimethylisoindolin-1-one undergoes cyanation using zinc cyanide (Zn(CN)₂) in dimethylformamide (DMF) at 120°C. This Pd-catalyzed coupling (Pd(PPh₃)₄, 3 mol%) achieves 82% conversion but requires rigorous exclusion of moisture.

Equation 1:

$$

\text{C}{10}\text{H}{10}\text{BrNO} + \text{Zn(CN)}2 \xrightarrow{\text{Pd(0)}} \text{C}{11}\text{H}{10}\text{N}2\text{O} + \text{ZnBr}_2

$$

Industrial Production Techniques

Batch Process Optimization

Scale-up adaptations of laboratory methods focus on:

- Catalyst Recovery : Implementing copper scavengers (e.g., silica-bound thiourea) to reduce metal residues below 10 ppm

- Solvent Recycling : 1,4-Dioxane is distilled and reused through azeotropic drying with toluene

- Temperature Control : Jacketed reactors maintain ±2°C of setpoint during exothermic cyclization

Table 2: Industrial Batch Process Parameters

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Batch Size | 50 g | 50 kg |

| Cycle Time | 18 hours | 22 hours |

| Yield | 72% | 65% |

| Purity (HPLC) | >98% | 95–97% |

Continuous Flow Synthesis

Emerging approaches employ microreactor technology to enhance mass/heat transfer:

- Reactor Type : Corrosion-resistant Hastelloy C-22 microchannels

- Residence Time : 8 minutes at 150°C

- Throughput : 12 kg/day with 78% yield

- Advantages : 40% reduction in solvent use compared to batch processes

Reaction Optimization Studies

Solvent Effects Analysis

A systematic study compared solvent polarity effects on cyclization efficiency:

Table 3: Solvent Impact on Reaction Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| 1,4-Dioxane | 2.21 | 72 |

| Toluene | 2.38 | 58 |

| DMF | 36.7 | 41 |

| Acetonitrile | 37.5 | 33 |

Low-polarity solvents favor the transition state geometry required for cyclization.

Ligand Screening

Chiral ligands were evaluated for enantioselectivity in asymmetric synthesis:

Table 4: Ligand Performance Comparison

| Ligand | ee (%) | Yield (%) |

|---|---|---|

| (S,S)-1,2-DACH | 92 | 71 |

| BINAP | 45 | 63 |

| Pybox | 78 | 68 |

(S,S)-1,2-Diaminocyclohexane (DACH) provides optimal stereochemical control through bidentate coordination to copper.

Comparative Analysis of Synthetic Routes

Table 5: Method Comparison

| Metric | Catalytic Cyclization | Nucleophilic Substitution |

|---|---|---|

| Starting Material Cost | $120/kg | $95/kg |

| Catalyst Cost | $25/batch | $180/batch |

| Environmental Factor | 18 | 43 |

| Purity | 98% | 94% |

Catalytic cyclization demonstrates better sustainability (E-factor <20) compared to palladium-mediated coupling.

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the carbonitrile position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Introduction of various functional groups, leading to diverse derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Isoindolinone derivatives have shown promising anticancer activities. Research indicates that compounds within this class can inhibit various cancer cell lines, including those associated with breast cancer and leukemia . For instance, the compound has been explored for its potential to act against acute lymphoblastic leukemia and B-cell marginal zone lymphoma .

Antimicrobial and Antioxidant Effects

Studies have highlighted the antimicrobial and antioxidant properties of isoindolinones. These compounds exhibit effectiveness against a range of pathogens, making them potential candidates for developing new antimicrobial agents . Additionally, their antioxidant activity suggests they could play a role in preventing oxidative stress-related diseases.

Drug Development

The structural features of 3,3-dimethyl-1-oxoisoindoline-5-carbonitrile make it a candidate for drug development, especially in targeting specific diseases such as cancer and neurodegenerative disorders. The compound has been investigated for its ability to inhibit key enzymes involved in disease pathways, such as phosphatidylinositol 3-kinase (PI3K), which is crucial in cancer progression .

Case Studies

Several case studies have documented the synthesis and application of isoindolinone derivatives:

- Synthesis via Transition Metal Catalysis : A study demonstrated a one-pot transition metal-catalyzed synthesis of isoindolinones that yielded high purity products suitable for biological testing .

- Biological Activity Assessment : Another research project evaluated the anticancer efficacy of various isoindolinone derivatives, including this compound, revealing significant cytotoxic effects against specific cancer cell lines .

Wirkmechanismus

The mechanism of action of 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile with six analogous compounds:

Key Differences and Implications

Ring Systems: The isoindoline core in the target compound provides rigidity compared to indene () or indole () systems. This rigidity may enhance binding specificity in receptor-ligand interactions .

Substituent Effects: Electron-Withdrawing Groups: The 5-cyano group in all compounds enhances electrophilicity. However, the additional 1-oxo group in the target compound creates a polarized carbonyl, favoring nucleophilic attack at position 1 . Reactivity: Tosyl () and iodo () substituents enable cross-coupling reactions, whereas the target compound’s simplicity suits straightforward derivatization .

Molecular Weight and Solubility :

- Lower MW compounds (e.g., 157.17 for ) exhibit better aqueous solubility, while bulkier analogs (e.g., 429.47 for ) face solubility challenges but offer enhanced binding avidity .

Biologische Aktivität

3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

This compound belongs to the isoindoline class of compounds, which are characterized by a bicyclic structure that includes an isoindole moiety. The presence of a carbonitrile group and a ketone enhances its reactivity and potential interactions with biological targets.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may interact with specific enzymes or receptors involved in various cellular pathways. For instance, it has been noted for its potential role as an inhibitor of poly(ADP-ribose) polymerase (PARP), which is critical in DNA repair mechanisms .

Anticancer Activity

Research indicates that isoindolinone derivatives, including this compound, exhibit anticancer properties . In vitro studies have demonstrated that these compounds can inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression. For example, the compound NMS-P515, a derivative of isoindolinone, showed significant tumor growth inhibition in mouse xenograft models .

Antimicrobial Properties

The compound has also been explored for its antimicrobial and antifungal activities. Preliminary studies suggest that it may inhibit the growth of various pathogens, although detailed mechanisms and efficacy profiles remain to be fully elucidated.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects . It is hypothesized to modulate inflammatory pathways by inhibiting specific enzymes involved in the synthesis of pro-inflammatory mediators .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

- Inhibition of PARP : A study demonstrated that certain isoindolinone derivatives could inhibit PARP with high affinity (IC50 < 0.1 μM), suggesting their potential as therapeutic agents in cancer treatment .

- In vivo Efficacy : In vivo studies using xenograft models showed that administration of isoindolinone derivatives led to significant tumor growth inhibition compared to control groups .

- Structure–Activity Relationship (SAR) : Research into the SAR of isoindolinones has revealed that modifications at specific positions on the molecule can enhance potency and selectivity against various cancer cell lines .

Data Tables

Q & A

Q. What are the standard synthetic routes for preparing 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile?

A common approach involves refluxing precursors like 3-formyl-indole derivatives with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures. This method ensures cyclization and nitrile group stabilization . For isoindoline derivatives, similar protocols using sodium acetate as a base and acetic acid as both solvent and catalyst are recommended .

Q. How is the purity and structural integrity of this compound validated in academic research?

High-performance liquid chromatography (HPLC) with UV detection (>98% purity) and nuclear magnetic resonance (NMR) spectroscopy are standard. Key spectral markers include the nitrile peak at ~110 ppm in NMR and aromatic proton signals in NMR. Mass spectrometry (HRMS) confirms molecular weight .

Q. What safety precautions are critical when handling this compound?

Avoid inhalation/contact with dust; use PPE (gloves, goggles, lab coat). Store in airtight containers under inert gas (e.g., N) at -20°C to prevent degradation. Spills require neutralization with non-combustible absorbents (e.g., vermiculite) .

Q. How does the compound’s stability vary under different storage conditions?

Stability tests show decomposition at >40°C or prolonged exposure to light. For long-term storage, lyophilization and storage in amber vials at -80°C are advised. Moisture-sensitive batches require desiccants like silica gel .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Catalyst screening (e.g., Pd/C for hydrogenation) and solvent optimization (e.g., sulfolane for polar intermediates) improve yields. Evidence from trifluoromethylpyridine syntheses suggests anhydrous KF in sulfolane enhances nitrile formation . Microwave-assisted synthesis reduces reaction time by 50% compared to traditional reflux .

Q. What analytical strategies resolve contradictions in reported spectral data (e.g., melting points or NMR shifts)?

Discrepancies often arise from polymorphic forms or residual solvents. X-ray crystallography (single-crystal analysis) and dynamic NMR (variable-temperature studies) clarify structural ambiguities. For example, highlights crystallography for resolving diastereomeric mixtures .

Q. What computational methods predict the compound’s reactivity in novel reactions?

Density functional theory (DFT) calculations model electrophilic aromatic substitution at the 5-position. Molecular docking studies (e.g., using AutoDock Vina) assess potential bioactivity by simulating interactions with enzyme active sites .

Q. How does the compound interact with biological targets in preliminary assays?

In vitro studies on analogous isoindoline derivatives show inhibition of kinases (IC ~1–10 µM). For 3,3-dimethyl derivatives, fluorescence-based assays (e.g., ATPase activity) are recommended to evaluate binding to ATP-binding pockets .

Q. What are the key challenges in scaling up synthesis without compromising purity?

Pilot-scale reactions face issues with exothermic cyclization steps. Continuous flow reactors mitigate thermal runaway risks. Purification via column chromatography is replaced with recrystallization in ethanol/water mixtures (80:20 v/v) for cost efficiency .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s melting point?

Variations (e.g., 193–198°C vs. 140–146°C in similar indole derivatives) may stem from impurities or polymorphs. Differential scanning calorimetry (DSC) identifies phase transitions, while thermogravimetric analysis (TGA) detects solvent residues. Recrystallization from DMF/acetic acid (1:1) yields the most stable polymorph .

Q. Why do NMR spectra differ across studies despite identical synthetic routes?

Trace solvents (e.g., residual acetic acid) or tautomerism (e.g., keto-enol shifts in oxoisoindoline) alter spectral profiles. Deuterated DMSO or CDCl with 1% TMS ensures consistency. 2D NMR (COSY, HSQC) maps coupling interactions to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.